molecular formula C11H11LiN2O2 B2906726 Lithium 1-isopropyl-1H-benzo[d]imidazole-2-carboxylate CAS No. 2197062-37-4

Lithium 1-isopropyl-1H-benzo[d]imidazole-2-carboxylate

Cat. No. B2906726
CAS RN: 2197062-37-4
M. Wt: 210.16
InChI Key: FVDQHKYRYNULAA-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular structure of Lithium 1-isopropyl-1H-benzo[d]imidazole-2-carboxylate consists of an imidazole ring fused with a benzene ring, with a carboxylate group attached. The lithium ion (Li⁺) is coordinated to the carboxylate moiety. For a visual representation, refer to the relevant scientific literature .

Scientific Research Applications

Antitumor Activity

Lithium 1-isopropyl-1H-benzo[d]imidazole-2-carboxylate derivatives have shown promise as potential antitumor agents. Researchers have synthesized and evaluated these compounds against various cancer cell lines, including MCF-7 and CaCo-2 . Further studies are needed to explore their mechanism of action and optimize their efficacy.

Antibacterial Properties

Imidazole-containing compounds often exhibit antibacterial activity. Lithium 1-isopropyl-1H-benzo[d]imidazole-2-carboxylate derivatives may serve as novel antibacterial agents, contributing to the fight against drug-resistant bacterial infections .

Antifungal Potential

Benzimidazole derivatives, to which our compound belongs, are known for their antifungal properties. Lithium 1-isopropyl-1H-benzo[d]imidazole-2-carboxylate could be explored as an antifungal agent against pathogenic fungi .

Anti-Inflammatory Effects

Imidazole-based compounds have been investigated for their anti-inflammatory properties. Lithium 1-isopropyl-1H-benzo[d]imidazole-2-carboxylate may modulate inflammatory pathways, making it relevant for conditions involving inflammation .

Antiviral Activity

Certain imidazole derivatives exhibit antiviral effects. While more research is needed, our compound could potentially contribute to antiviral drug development .

Antioxidant Capacity

Imidazole-containing molecules often possess antioxidant properties. Lithium 1-isopropyl-1H-benzo[d]imidazole-2-carboxylate might play a role in scavenging free radicals and protecting cells from oxidative stress .

Future Directions

: Kishida Chemical Co., Ltd. Product Information

properties

IUPAC Name

lithium;1-propan-2-ylbenzimidazole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2.Li/c1-7(2)13-9-6-4-3-5-8(9)12-10(13)11(14)15;/h3-7H,1-2H3,(H,14,15);/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVDQHKYRYNULAA-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].CC(C)N1C2=CC=CC=C2N=C1C(=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11LiN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Lithium 1-isopropyl-1H-benzo[d]imidazole-2-carboxylate

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